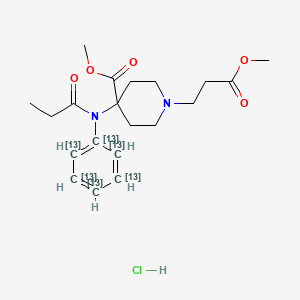

Remifentanil-13C6 Hydrochloride

Description

Role of Carbon-13 Labeled Compounds in Advanced Analytical Methodologies

Carbon-13 (¹³C) is a stable isotope of carbon that constitutes about 1.1% of natural carbon. wikipedia.org Its use in labeling is particularly valuable because carbon is the backbone of most organic and biological molecules. The introduction of ¹³C into a molecule creates a distinct mass shift that is readily detectable by mass spectrometry. wikipedia.org This allows for precise quantification and identification of metabolites in complex biological samples. nih.gov In NMR spectroscopy, the presence of ¹³C provides a wealth of structural information, as it has a non-zero spin quantum number, enabling the investigation of the carbon framework of molecules. wikipedia.orgnih.gov Carbon-13 labeled compounds are pivotal in metabolomics, drug metabolism studies, and proteomics, offering a non-radioactive and powerful tool for scientific inquiry. cernobioscience.comwikipedia.orgalfa-chemistry.com

Overview of Remifentanil as a Chemical Entity in Research Contexts

Remifentanil is a potent, short-acting synthetic opioid. wikipedia.org Chemically, it is a piperidinecarboxylate ester. nih.gov Its defining characteristic is its rapid metabolism by non-specific esterases in blood and tissues, leading to a very short duration of action. wikipedia.orgdrugbank.com This unique pharmacokinetic profile has made it a subject of interest in clinical research, particularly in the context of anesthesia and analgesia. nih.gov In a research setting, remifentanil serves as a tool to study mu-opioid receptor agonism and its physiological effects. nih.govsigmaaldrich.com

Significance and Specific Research Applications of Remifentanil-13C6 Hydrochloride

Remifentanil-13C6 Hydrochloride is a stable isotope-labeled version of remifentanil, where six carbon atoms in the molecule have been replaced with ¹³C isotopes. This labeling makes it an ideal internal standard for quantitative analysis of remifentanil in biological matrices. In a 2021 study investigating the pharmacokinetics of another drug, remimazolam, Remifentanil-13C6 was used as an internal standard for the quantification of remifentanil in plasma samples via liquid chromatography-mass spectrometry (LC-MS). nih.gov The use of a stable isotope-labeled internal standard is considered the gold standard for such analyses as it corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

The application of Remifentanil-13C6 Hydrochloride in this research highlights its crucial role in pharmacokinetic studies. By enabling the precise measurement of remifentanil concentrations, it helps researchers understand drug-drug interactions and the metabolic fate of co-administered therapeutic agents. nih.gov

Properties

CAS No. |

1189679-87-5 |

|---|---|

Molecular Formula |

C20H29ClN2O5 |

Molecular Weight |

418.86 g/mol |

IUPAC Name |

methyl 4-[(1,2,3,4,5,6-13C6)cyclohexatrienyl(propanoyl)amino]-1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C20H28N2O5.ClH/c1-4-17(23)22(16-8-6-5-7-9-16)20(19(25)27-3)11-14-21(15-12-20)13-10-18(24)26-2;/h5-9H,4,10-15H2,1-3H3;1H/i5+1,6+1,7+1,8+1,9+1,16+1; |

InChI Key |

WFBMIPUMYUHANP-ALVDMSPLSA-N |

Isomeric SMILES |

CCC(=O)N([13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1)C2(CCN(CC2)CCC(=O)OC)C(=O)OC.Cl |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)OC)C(=O)OC.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation Strategies

Precursor Synthesis and Chemical Pathways for Remifentanil Core Structure

The synthesis of the core structure of Remifentanil has been approached through various chemical pathways, often sharing initial steps with the synthesis of other fentanyl analogs like carfentanil. dtic.milresearchgate.net A common and well-established route commences with the commercially available N-benzylpiperidin-4-one. stuba.sk

A key transformation in many synthetic routes is the Strecker synthesis, which introduces both an N-phenylamine and a nitrile group at the 4-position of the piperidine (B6355638) ring. stuba.sk This reaction can be significantly accelerated by using a mixed solvent system of dichloromethane (B109758) and acetic acid. stuba.sk The resulting nitrile group serves as a precursor to the carboxylic acid, which is later esterified. stuba.sk

Several patented methods describe variations in the synthetic sequence. For instance, one approach involves the alkylation of 4-piperidone (B1582916) with methyl acrylate, followed by a Strecker synthesis to introduce the aniline (B41778) and nitrile functionalities. google.com Subsequent acylation of the aniline nitrogen with propionyl chloride yields a precursor to Remifentanil. google.com

Another strategy begins with 1-(carbethoxy)-4-(phenylamino)-4-piperidine carboxamide, which undergoes hydrolysis and deprotection, followed by esterification and alkylation. google.com The final step in many of these syntheses is a Michael addition to introduce the methyl propanoate side chain. google.comscielo.br

The following table summarizes some of the key intermediates and reactions involved in forming the Remifentanil core structure:

| Starting Material | Key Intermediates | Key Reactions |

| N-benzylpiperidin-4-one stuba.sk | 4-(N-phenylamino)-4-cyano-1-benzylpiperidine stuba.sk | Strecker Synthesis stuba.sk |

| 4-piperidone google.com | Methyl 3-(4-oxopiperidin-1-yl)propanoate scielo.br | Michael Addition google.com |

| 1-(carbethoxy)-4-(phenylamino)-4-piperidine carboxamide google.com | 4-(phenylamino)-4-piperidinecarboxylic acid google.com | Hydrolysis, Esterification google.com |

Regiospecific Carbon-13 Enrichment Techniques for Hydrochloride Salt Formation

The introduction of six Carbon-13 atoms into the Remifentanil molecule to create Remifentanil-13C6 requires a strategic approach to isotopic labeling. wikipedia.org This process involves the use of ¹³C-labeled precursors at specific steps in the synthesis. The goal is to achieve regiospecific enrichment, meaning the ¹³C atoms are incorporated at precise, predetermined positions within the molecular structure.

The selection of the ¹³C-labeled precursor is critical and depends on the desired labeling pattern. For Remifentanil-13C6, labeling of the carbon atoms in the propionyl group, the methyl ester groups, and potentially the piperidine ring is required. This can be achieved by using precursors such as:

[¹³C₃]-Propionyl chloride: To label the three carbons of the N-propionyl group.

[¹³C]-Methanol: To label the carbon of the methyl ester at the 4-position of the piperidine ring.

Methyl [¹³C₃]-acrylate: To introduce a three-carbon labeled chain via Michael addition.

The synthesis must be carefully designed to ensure that the isotopic label is not scrambled or lost during subsequent reaction steps. numberanalytics.com

Following the successful synthesis and isotopic labeling of the Remifentanil-13C6 free base, the final step is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base with anhydrous hydrochloric acid. nih.gov The use of anhydrous conditions is often preferred to prevent the formation of hydrates and to ensure the isolation of a crystalline, anhydrous salt form, which is crucial for its use as a reference standard. google.com The formation of the monohydrochloride salt can be confirmed through analytical techniques such as ¹H and ¹³C NMR spectroscopy and X-ray crystallography. nih.gov

Optimization of Reaction Conditions for Isotopic Purity and Yield

Key Optimization Parameters:

| Parameter | Importance | Considerations |

| Solvent Choice | Can influence reaction rates and side product formation. stuba.sk | A mixed solvent system of dichloromethane/acetic acid has been shown to accelerate the Strecker reaction. stuba.sk |

| Reaction Temperature | Affects reaction kinetics and the potential for side reactions or degradation of intermediates. | Careful temperature control is necessary, especially during steps like hydrolysis and esterification which can be sensitive. google.com |

| Reagent Stoichiometry | Precise control over the amounts of reactants, especially the labeled precursors, is crucial to ensure efficient incorporation and minimize waste. | |

| Catalyst Selection | The choice of catalyst can significantly impact reaction efficiency and selectivity. numberanalytics.com | |

| Purification Methods | Crucial for removing unlabeled impurities and ensuring high isotopic enrichment. stuba.sk | Chromatographic techniques are often employed for the purification of intermediates and the final product. stuba.sk |

The isotopic purity of the final product is of paramount importance for its intended use as an internal standard. numberanalytics.com Analytical techniques such as mass spectrometry and NMR spectroscopy are essential for verifying the level and position of ¹³C incorporation. nih.gov For instance, ¹³C NMR can directly show the enrichment at specific carbon positions. dtic.mil

Process Development Considerations for Analytical Reference Standard Production

The production of Remifentanil-13C6 Hydrochloride as an analytical reference standard requires adherence to stringent quality control measures to ensure its accuracy and reliability. romerlabs.com

Key Process Development Considerations:

Scalability: The synthetic route must be scalable to produce sufficient quantities of the reference standard to meet demand.

Reproducibility: The process must be robust and reproducible to ensure batch-to-batch consistency in terms of chemical and isotopic purity.

Documentation: Thorough documentation of the entire manufacturing process, including all raw materials, reaction conditions, and analytical data, is essential for quality assurance.

Characterization: The final product must be extensively characterized using a battery of analytical techniques to confirm its identity, purity, and isotopic enrichment. This typically includes:

Mass Spectrometry (MS) to confirm the molecular weight and isotopic distribution. romerlabs.com

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure and the position of the isotopic labels. dtic.milnih.gov

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) to determine chemical purity. frontiersin.org

Stability Studies: The stability of the reference standard under various storage conditions must be evaluated to establish an appropriate shelf life. nih.gov

By carefully controlling these aspects of process development, a high-quality, reliable analytical reference standard of Remifentanil-13C6 Hydrochloride can be produced for use in demanding bioanalytical applications.

Advanced Analytical Characterization Techniques for Remifentanil 13c6 Hydrochloride

Mass Spectrometry-Based Methodologies

Mass spectrometry stands as a cornerstone for the analysis of Remifentanil-13C6 Hydrochloride, offering unparalleled sensitivity and specificity. Various hyphenated and specialized mass spectrometric techniques are utilized for its quantitative analysis, structural confirmation, and the elucidation of its behavior in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis in Research Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantification of Remifentanil-13C6 Hydrochloride in diverse research matrices, including plasma and serum. researchgate.netmdpi.comnih.govnih.gov This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the sample undergoes a preparation step, such as protein precipitation or solid-phase extraction, to remove interfering substances. researchgate.netnih.gov The extracted sample is then injected into the LC system, where Remifentanil-13C6 Hydrochloride is separated from other components on a chromatographic column, often a C18 column. mdpi.com Following separation, the analyte is introduced into the mass spectrometer.

Electrospray ionization (ESI) is a commonly used ionization technique for remifentanil, typically operating in positive ion mode. mdpi.comnih.gov In the tandem mass spectrometer, specific precursor-to-product ion transitions are monitored in a process known as multiple reaction monitoring (MRM), which provides excellent specificity and reduces background noise. For Remifentanil, a common transition monitored is m/z 377.10 → 113.20. mdpi.com

The use of a stable isotope-labeled internal standard, such as Remifentanil-13C6 Hydrochloride itself, is crucial for accurate quantification. researchgate.netnih.gov The internal standard, added to the sample at a known concentration, co-elutes with the analyte and helps to correct for variations in sample preparation, injection volume, and ionization efficiency. This approach enhances the precision and accuracy of the measurement.

Validated LC-MS/MS methods for remifentanil have demonstrated high sensitivity, with lower limits of quantification (LLOQ) in the low ng/mL range, making them suitable for pharmacokinetic studies where concentrations can be very low. researchgate.netnih.govchromatographytoday.com The methods are typically validated for linearity, accuracy, precision, recovery, and matrix effects to ensure reliable and reproducible results. researchgate.net

Table 1: LC-MS/MS Method Parameters for Remifentanil Analysis

| Parameter | Details |

| Sample Preparation | Protein precipitation with acetonitrile (B52724), solid-phase extraction. researchgate.netnih.gov |

| Chromatography | Agilent Poroshell 120 EC-C18 column (4.6 × 50 mm, 2.7 μm). mdpi.com |

| Mobile Phase | Isocratic elution with acetonitrile and water containing 0.1% formic acid. mdpi.com |

| Ionization | Positive electrospray ionization (ESI). mdpi.comnih.gov |

| Detection | Multiple Reaction Monitoring (MRM). nih.gov |

| Monitored Transition | m/z 377.10 → 113.20 for remifentanil. mdpi.com |

| Internal Standard | Remifentanil-13C6. researchgate.netnih.gov |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Structural Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive identification and structural elucidation of compounds like Remifentanil-13C6 Hydrochloride. bioanalysis-zone.commeasurlabs.com Unlike nominal mass instruments, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to several decimal places. bioanalysis-zone.comresearchgate.net

This high mass accuracy allows for the determination of the elemental composition of the molecule with great confidence. researchgate.netresearchgate.net By comparing the experimentally measured accurate mass to the theoretical exact mass of possible elemental formulas, the number of potential candidates can be significantly narrowed down, often to a single unique formula. This is particularly valuable for confirming the identity of Remifentanil-13C6 Hydrochloride and for identifying any potential impurities or metabolites.

HRMS is also instrumental in structural elucidation by providing accurate mass measurements of fragment ions generated in the mass spectrometer. researchgate.net This information, combined with fragmentation patterns, helps to piece together the structure of the molecule. The enhanced resolution of HRMS also allows for the separation of ions with very similar m/z values that would appear as a single peak in a lower-resolution instrument, which is crucial for analyzing complex mixtures. thermofisher.com

Multi-Stage Mass Spectrometry (MSn) and Ion Fragmentation Pathway Elucidation with Isotopic Labels

Multi-stage mass spectrometry (MSn), often performed using ion trap or hybrid mass spectrometers, is a powerful technique for elucidating the fragmentation pathways of molecules. thermofisher.comnih.gov In an MSn experiment, a precursor ion is selected and fragmented, and then a specific product ion from that fragmentation is selected and fragmented again. This process can be repeated multiple times (MS³, MS⁴, etc.) to build a detailed picture of the molecule's fragmentation cascade. researchgate.net

The presence of the six ¹³C atoms in Remifentanil-13C6 Hydrochloride provides a unique isotopic signature that is invaluable for tracking the fragmentation pathways. By observing which fragment ions retain the isotopic label, researchers can deduce the specific parts of the molecule that correspond to each fragment. researchgate.net This information is critical for understanding the fragmentation mechanisms and for confidently assigning structures to the product ions.

For instance, studies on the fragmentation of fentanyl and its analogs have shown that understanding these pathways is crucial for identifying new and emerging related compounds. researchgate.netmdpi.com The combination of MSn with high-resolution mass spectrometry and isotopic labeling provides a robust methodology for the structural characterization of Remifentanil-13C6 Hydrochloride and its potential transformation products. researchgate.net

Isotope Dilution Mass Spectrometry (IDMS) Principles for Metrological Traceability and Certified Reference Material Qualification

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary reference method for achieving the highest level of accuracy and metrological traceability in quantitative analysis. rsc.orgnih.govresearchgate.net This technique is fundamental for the characterization and qualification of certified reference materials (CRMs). rsc.orgresearchgate.net

The principle of IDMS involves adding a known amount of an isotopically enriched version of the analyte (in this case, unlabeled remifentanil could be used to quantify Remifentanil-13C6 Hydrochloride, or vice-versa) to the sample. nih.govnih.gov After allowing the labeled and unlabeled forms to equilibrate, the mixture is analyzed by mass spectrometry to measure the altered isotope ratio. Because the measurement is based on a ratio of isotope abundances rather than a signal intensity, it is less susceptible to matrix effects and variations in instrument response. researchgate.net

The use of Remifentanil-13C6 Hydrochloride as an internal standard in quantitative assays is an application of the principles of IDMS. nih.gov For the qualification of a Remifentanil-13C6 Hydrochloride CRM, a "reverse IDMS" approach could be employed. In this scenario, a well-characterized standard of unlabeled remifentanil would be used to determine the exact concentration of the Remifentanil-13C6 Hydrochloride in the candidate material. This ensures the highest accuracy and provides traceability to the International System of Units (SI). researchgate.net

Chromatographic Separation Sciences

Chromatographic techniques are essential for separating Remifentanil-13C6 Hydrochloride from complex matrices and potential impurities prior to detection. While liquid chromatography is most commonly paired with mass spectrometry for this compound, gas chromatography also has specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Impurity Detection

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. emerypharma.commsu.edu While remifentanil itself is not sufficiently volatile for direct GC analysis, GC-MS can be employed for the detection of volatile impurities that may be present in the drug substance. emerypharma.comthermofisher.com These impurities could arise from the synthesis process or from degradation.

For the analysis of non-volatile compounds like remifentanil by GC, a derivatization step is often necessary to increase their volatility. emerypharma.com However, for impurity profiling, the focus is typically on compounds that are already amenable to GC analysis. The sample is introduced into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the chromatographic column.

The separated components then enter the mass spectrometer, which is often a single quadrupole or a high-resolution instrument. thermofisher.com The mass spectrometer ionizes the molecules, typically using electron ionization (EI), which generates characteristic fragmentation patterns that can be used for identification by comparing them to spectral libraries like the NIST library. emerypharma.comthermofisher.com GC-MS is highly sensitive and can detect impurities at very low levels, such as parts-per-million (ppm) or even parts-per-billion (ppb). emerypharma.com The use of high-resolution GC-MS can further enhance the specificity and confidence in impurity identification. thermofisher.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are indispensable tools for assessing the chemical and chiral purity of Remifentanil-13C6 Hydrochloride. These techniques separate the compound from any potential impurities, such as synthetic precursors, degradation products, or isomers.

The fundamental principle involves passing a solution of the compound (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). Due to differences in their chemical properties, the analyte and any impurities travel through the column at different speeds, allowing for their separation and subsequent detection. UHPLC operates on the same principle as HPLC but utilizes columns with smaller particle sizes (typically under 2.7 µm) and higher pressure, resulting in significantly faster analysis times, improved resolution, and enhanced sensitivity. mdpi.comresearchgate.net

For Remifentanil-13C6 Hydrochloride, reversed-phase chromatography is the most common approach, typically employing a C18 column. mdpi.comnih.gov The mobile phase usually consists of an aqueous component, often containing an acid like formic acid to ensure the analyte is in a consistent ionic state, and an organic solvent such as acetonitrile or methanol (B129727). mdpi.comnih.govresearchgate.net Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often used to achieve optimal separation of all components. nih.gov Purity is determined by integrating the peak area of Remifentanil-13C6 Hydrochloride and comparing it to the total area of all detected peaks.

| Parameter | Condition | Reference |

|---|---|---|

| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | mdpi.com |

| Analytical Column | Agilent Poroshell 120 EC-C18 (4.6 × 50 mm, 2.7 μm) | mdpi.com |

| Mobile Phase | Isocratic elution with acetonitrile and 0.1% formic acid in water (65:35, v/v) | mdpi.com |

| Flow Rate | 0.5 mL/min | mdpi.com |

| Run Time | 3.0 minutes | mdpi.com |

| Detection | Positive Electrospray Ionization Mass Spectrometry (ESI+) | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Labeling Confirmation and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. It is uniquely suited for confirming the precise location of isotopic labels within a molecule like Remifentanil-13C6 Hydrochloride.

¹³C NMR spectroscopy directly observes the carbon backbone of the molecule. In an unlabeled remifentanil sample, the natural abundance of ¹³C is only about 1.1%, resulting in low-intensity signals. For Remifentanil-13C6 Hydrochloride, the six specific carbon atoms that have been enriched with the ¹³C isotope will produce signals that are approximately 90 times stronger than the signals from the other, unlabeled carbons. nih.gov This dramatic increase in signal intensity provides unambiguous confirmation of the positions of the isotopic labels.

| Technique | Observation | Purpose |

|---|---|---|

| ¹³C NMR | Significantly enhanced signals for 6 specific carbon atoms. | Confirms the position and enrichment of the ¹³C labels. |

| ¹H NMR | Characteristic chemical shifts, integrations, and coupling constants for all protons. | Confirms the overall molecular structure and integrity. |

| 2D NMR (e.g., HSQC, HMBC) | Correlation signals between specific ¹H and ¹³C nuclei. | Provides definitive assignment of all proton and carbon signals, confirming connectivity. |

Advanced Sample Preparation Methodologies for Complex Research Matrices

Analyzing Remifentanil-13C6 Hydrochloride in complex biological matrices, such as plasma or blood, requires sophisticated sample preparation to remove interfering substances like proteins and phospholipids. americanlaboratory.com These cleanup steps are essential for achieving accurate and reproducible results, as well as for protecting the analytical instrumentation.

Microextraction in Packed Syringe (MEPS) is a miniaturized version of solid-phase extraction (SPE) that is fast, efficient, and requires minimal sample and solvent volumes. nih.govresearchgate.net The technique utilizes a syringe with a small amount of sorbent material (around 1 mg) packed into the needle or between the needle and the syringe barrel. nih.gov

For remifentanil analysis, a common approach involves using a mixed-mode sorbent, such as a combination of C8 and a cation exchanger, which can effectively bind the analyte from the sample matrix. nih.gov The process typically involves:

Conditioning: The sorbent is washed with methanol and then water.

Sample Loading: A small volume of the sample (e.g., 20 µL of plasma) is drawn through the sorbent. nih.gov

Washing: The sorbent is washed to remove unbound interfering compounds.

Elution: The purified analyte is eluted from the sorbent using a small volume of an appropriate solvent mixture, which can then be directly injected into the analytical instrument. nih.gov

MEPS is a green technology that reduces solvent consumption and can be semi-automated, making it an attractive option for high-throughput bioanalytical research. researchgate.net

| Step | Procedure | Reference |

|---|---|---|

| Sorbent | Mixed-phase M1 (C8/Cation Exchange) | nih.gov |

| Sample Volume | 20 µL human plasma | mdpi.comnih.gov |

| Internal Standard | Remifentanil-13C6 | nih.gov |

| Elution Solvent | Methanol/Water/Formic Acid mixture | nih.gov |

| Analysis Time (Total) | 5.0 minutes | nih.gov |

| Quantification Range | 0.05 - 50 ng/mL | nih.gov |

Protein precipitation is a common and straightforward method for removing the majority of proteins from biological samples like plasma or serum. americanlaboratory.comsigmaaldrich.com Since remifentanil is rapidly hydrolyzed by esterases in blood and plasma, sample stabilization is crucial. nih.gov This is often achieved by acidifying the sample immediately after collection. mdpi.comnih.gov

The most common method involves adding a water-miscible organic solvent, such as acetonitrile, to the plasma sample. mdpi.comsigmaaldrich.com This alters the polarity of the solution, causing proteins to denature and precipitate out. The sample is then centrifuged, and the clear supernatant containing the analyte is collected for analysis. While effective at removing proteins, this method may not remove other interferences like phospholipids, which can negatively impact the analysis. americanlaboratory.com Therefore, protein precipitation is often used as a preliminary step followed by more selective techniques like SPE or MEPS. rcaap.pt

Another approach is to use acidic reagents, like formic acid, which not only precipitates proteins but also helps to stabilize remifentanil against enzymatic degradation. nih.gov

| Precipitating Agent | Mechanism | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Acetonitrile | Organic solvent addition reduces protein solubility. | Simple, fast, and effective for protein removal. | Does not remove phospholipids; may require a solvent evaporation step. | mdpi.comsigmaaldrich.commdpi.com |

| Formic Acid | Alters pH, causing protein denaturation. | Stabilizes remifentanil against degradation; compatible with LC-MS. | Extreme pH can potentially degrade other analytes or harm the analytical column. | nih.gov |

| Zinc Hydroxide (B78521) | Metal-induced precipitation at near-neutral pH. | Minimal sample dilution; maintains neutral pH, ensuring analyte stability. | Less common; may require optimization for specific analytes. | mdpi.comnih.gov |

Dried Blood Spot (DBS) analysis is a sampling technique that is gaining popularity in various research fields, including forensic toxicology and pharmacokinetic studies. nih.govnih.govojp.gov It involves spotting a small volume of blood (e.g., 20 µL) onto a specialized filter card, which is then allowed to dry. srce.hryoutube.com

The advantages of DBS include:

Minimally Invasive: Requires only a small finger-prick blood sample. youtube.com

Small Sample Volume: Reduces the burden on the subject, which is particularly important in neonatal or small animal studies. nih.govsrce.hr

Stability: The drying process can deactivate the esterase enzymes that would normally degrade remifentanil, improving analyte stability during storage and transport. nih.gov

Simplified Logistics: Dried spots are generally considered non-biohazardous and can be shipped at ambient temperature. youtube.com

For analysis, a disc is punched from the blood spot and the analyte is extracted using a suitable solvent, often a mixture of water and methanol with formic acid. srce.hr The extract is then cleaned up, typically using solid-phase extraction, before being analyzed by a highly sensitive technique like LC-MS/MS. srce.hr DBS methods have been successfully developed and validated for the quantification of remifentanil, achieving low limits of quantification necessary for relevant research. nih.govsrce.hr

| Parameter | Result | Reference |

|---|---|---|

| Sample Volume | 20 µL | nih.govsrce.hr |

| Linear Range | 0.3 - 40 ng/mL | srce.hr |

| Limit of Quantification (LOQ) | 0.3 ng/mL | nih.govsrce.hr |

| Accuracy | 92% - 105% (within acceptable limits) | srce.hr |

| Precision (RSD) | < 18% (within acceptable limits) | srce.hr |

| Recovery | > 80% | srce.hr |

Investigation of Metabolic and Degradation Pathways Utilizing Isotopic Tracers

In Vitro Metabolic Pathway Elucidation Methodologies with Labeled Substrates

The use of isotopically labeled substrates is fundamental to understanding the metabolic transformations of xenobiotics. In the case of Remifentanil-13C6 Hydrochloride, these methodologies enable researchers to trace the carbon backbone of the molecule as it undergoes enzymatic modification.

Application of Isolated Enzyme Systems and Subcellular Fractions for Mechanistic Studies

To dissect the specific enzymatic processes involved in remifentanil metabolism, in vitro systems utilizing isolated enzymes and subcellular fractions are employed. nih.gov These controlled environments allow for the investigation of specific metabolic reactions without the complexities of a whole-organism system.

Isolated Enzymes: Studies have shown that remifentanil is rapidly metabolized by non-specific esterases found in blood and tissues. drugbank.comwikipedia.orgnih.gov By incubating Remifentanil-13C6 Hydrochloride with purified esterase preparations, researchers can confirm the role of these enzymes in the primary metabolic pathway, which is the hydrolysis of the methyl ester group. drugbank.comwikipedia.orgradiusohio.com The use of the 13C6-labeled compound allows for the unequivocal identification of the resulting labeled metabolite.

Subcellular Fractions: Subcellular fractions, such as liver microsomes and S9 fractions, which contain a mixture of metabolic enzymes, are also utilized. While remifentanil's metabolism is primarily extrahepatic, these systems can be used to investigate any potential minor contributions from hepatic enzymes. wikipedia.orgradiusohio.com For instance, incubating Remifentanil-13C6 Hydrochloride with these fractions and analyzing the products can reveal if any cytochrome P450-mediated oxidative metabolism occurs, although this is not the primary route for remifentanil.

A typical experimental setup would involve the following:

| Component | Description | Purpose |

| Remifentanil-13C6 Hydrochloride | The isotopically labeled substrate. | To trace the metabolic fate of the remifentanil molecule. |

| Isolated Esterases or Subcellular Fractions (e.g., S9) | The source of metabolic enzymes. | To catalyze the metabolic reactions in a controlled environment. |

| Cofactors (e.g., NADPH for P450 enzymes) | Required for certain enzymatic activities. | To ensure the optimal functioning of the enzymes under investigation. |

| Buffer Solution | Maintains optimal pH and ionic strength. | To provide a stable environment for the enzymatic reaction. |

Stable Isotope Resolved Metabolomics (SIRM) for Flux Analysis and Pathway Mapping

Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique that utilizes stable isotope tracers, like 13C, to map metabolic pathways and quantify the flow of metabolites (flux) through these pathways. researchgate.netnih.govuky.edu By introducing Remifentanil-13C6 Hydrochloride into a biological system, such as cell cultures or even in vivo models, researchers can trace the incorporation of the 13C atoms into downstream metabolites. nih.govnih.govresearchgate.net

This approach provides a dynamic view of metabolism, allowing for the determination of not just the identity of metabolites but also the rates of their formation and consumption. nih.govfrontiersin.org Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical platforms used in SIRM to detect and quantify the isotopically labeled molecules. researchgate.netnih.gov This allows for a detailed reconstruction of the metabolic network associated with remifentanil. biorxiv.org

Identification and Structural Characterization of Labeled Metabolites

A crucial step in metabolic studies is the identification and structural elucidation of the resulting metabolites. The use of Remifentanil-13C6 Hydrochloride greatly facilitates this process.

The primary metabolic pathway for remifentanil is hydrolysis of the propanoic acid-methyl ester linkage by nonspecific esterases in the blood and tissues. drugbank.com This leads to the formation of its principal, and largely inactive, carboxylic acid metabolite, known as remifentanil acid (GR90291). drugbank.comresearchgate.netresearchgate.net When Remifentanil-13C6 Hydrochloride is used as the substrate, the resulting remifentanil acid will also be labeled with 13C, confirming its origin.

The identification process typically involves chromatographic separation, such as high-performance liquid chromatography (HPLC), followed by mass spectrometry (MS). nih.govnih.gov The mass spectrometer can distinguish between the unlabeled and the 13C-labeled metabolite based on their mass-to-charge ratio. Further structural confirmation can be achieved using tandem mass spectrometry (MS/MS), which provides fragmentation patterns that are unique to the molecule's structure. researchgate.netnih.gov In some cases, nuclear magnetic resonance (NMR) spectroscopy can also be used for definitive structural elucidation. dntb.gov.ua

Chemical Stability and Degradation Product Characterization Methodologies

Understanding the chemical stability of a drug substance is critical for its development and formulation. Remifentanil is known to be susceptible to degradation, particularly through hydrolysis. google.comgoogle.com

Design of Stress Degradation Study Protocols for Hydrolytic and Enzymatic Pathways

Forced degradation studies are conducted to identify potential degradation products that may form under various stress conditions. dntb.gov.uaasianjpr.comajrconline.org These studies help in understanding the intrinsic stability of the molecule and in developing stable formulations. nih.gov

For Remifentanil-13C6 Hydrochloride, stress degradation protocols would focus on conditions that promote hydrolysis and enzymatic degradation.

Hydrolytic Pathways:

Acid and Base Hydrolysis: The stability of Remifentanil-13C6 Hydrochloride is assessed across a range of pH values, typically from acidic to alkaline conditions. ajrconline.org Studies have shown that remifentanil is unstable in alkaline environments. nih.govnih.gov For example, samples can be exposed to solutions of hydrochloric acid and sodium hydroxide (B78521) at various concentrations and temperatures. ajrconline.org

Aqueous Hydrolysis: The degradation in aqueous solutions at different temperatures is also evaluated to understand its stability in a neutral pH environment. google.com

Enzymatic Pathways:

In Vitro Incubation: To mimic in vivo enzymatic degradation, Remifentanil-13C6 Hydrochloride is incubated with biological matrices like human plasma or blood, which contain esterases. nih.gov This helps to identify degradation products formed through enzymatic hydrolysis. drugbank.comradiusohio.com

The following table outlines a typical stress testing design for remifentanil:

| Stress Condition | Reagent/Method | Purpose |

| Acid Hydrolysis | 0.1 M to 1 M HCl | To assess degradation in acidic conditions. ajrconline.org |

| Base Hydrolysis | 0.1 M to 1 M NaOH | To assess degradation in alkaline conditions. ajrconline.org |

| Oxidative Stress | Hydrogen Peroxide | To evaluate susceptibility to oxidation. asianjpr.com |

| Thermal Stress | Elevated Temperatures (e.g., 60°C) | To determine the effect of heat on stability. nih.gov |

| Photolytic Stress | Exposure to UV/Visible light | To assess light sensitivity. researchgate.net |

Chromatographic and Spectroscopic Approaches for Degradation Product Identification

The identification of degradation products formed during stress studies is essential. Similar to metabolite identification, this involves a combination of chromatographic and spectroscopic techniques.

Chromatographic Separation: High-performance liquid chromatography (HPLC) is a widely used technique to separate the parent drug from its degradation products in a sample mixture. nih.govnih.govresearchgate.net The use of a stability-indicating HPLC method is crucial to ensure that all degradation products are adequately resolved.

Spectroscopic Identification:

Mass Spectrometry (MS): LC-MS and LC-MS/MS are powerful tools for identifying and structurally characterizing degradation products. researchgate.netnih.govnih.govnist.gov The high-resolution mass spectrometry (HRMS) provides accurate mass measurements, which helps in determining the elemental composition of the degradants. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of major degradation products, they can be isolated and analyzed by NMR. dntb.gov.ua

The major degradation product of remifentanil is its hydrolysis product, remifentanil acid (GR90291). google.comgoogle.com Other potential degradation products that might be identified under different stress conditions include those arising from N-dealkylation or other modifications to the piperidine (B6355638) ring. nih.gov The use of Remifentanil-13C6 Hydrochloride aids in confirming that the observed degradation products originate from the parent drug molecule.

Impurity Profiling Methodologies for Synthetic and Degradative Byproducts

The investigation of metabolic and degradation pathways, particularly through the use of isotopic tracers like Remifentanil-13C6 Hydrochloride, necessitates robust impurity profiling. This ensures the quality, stability, and reliability of the labeled compound for research purposes. The methodologies employed are designed to detect, identify, and quantify byproducts that may arise during synthesis or upon storage.

Development of Analytical Methods for Related Substances Determination in Labeled Materials

The determination of related substances in isotopically labeled materials such as Remifentanil-13C6 Hydrochloride relies on high-resolution analytical techniques capable of separating and identifying structurally similar compounds. The primary methods employed are high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netsrce.hr While literature specifically detailing impurity profiling for Remifentanil-13C6 Hydrochloride is not extensively available, the methodologies established for the unlabeled parent compound, remifentanil hydrochloride, are directly applicable.

The core principle of these methods involves separating the main isotopically labeled compound from any potential impurities. researchgate.net In the context of Remifentanil-13C6 Hydrochloride, the analytical challenge lies in distinguishing between impurities that are isotopic variants and those that are genuine chemical byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for separating impurities. researchgate.net A typical method would involve a reversed-phase column with a gradient elution program. UV detection can be used for quantification, often at a wavelength of around 210 nm. researchgate.net The development of an HPLC method would focus on achieving adequate resolution between the main peak of Remifentanil-13C6 Hydrochloride and peaks corresponding to known and unknown impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior sensitivity and specificity, making it the preferred method for impurity identification and quantification, especially at low levels. srce.hrmdpi.comnih.gov For Remifentanil-13C6 Hydrochloride, the mass spectrometer would be tuned to detect the specific mass-to-charge ratio (m/z) of the labeled compound and its potential impurities. The six ¹³C atoms in Remifentanil-13C6 Hydrochloride result in a mass increase of approximately 6 Da compared to the unlabeled compound. This mass difference is a critical parameter in setting up the MS method to selectively monitor the labeled compound and its related substances.

A study on unlabeled remifentanil identified two main impurities using preparative HPLC for separation and a combination of LC-ESI/MS, NMR, UV, and IR for structural elucidation. researchgate.net These impurities were identified as 4-methoxycarbonyl-4-[(N-1-oxopropyl) phenylamino] piperidine and 4-methoxycarbonyl-4-[(N-1-oxopropyl) phenylamino] -1-piperidinepropionic acid. researchgate.net When analyzing Remifentanil-13C6 Hydrochloride, these same impurities, if present, would also contain the ¹³C label, and their detection by MS would need to account for the corresponding mass shift.

The validation of these analytical methods is crucial and typically follows guidelines from regulatory bodies like the Food and Drug Administration (FDA). researchgate.net Validation parameters include linearity, accuracy, precision, and the lower limit of quantification (LLOQ). mdpi.comresearchgate.net For instance, a validated LC-MS/MS method for remifentanil in human plasma demonstrated high sensitivity with an LLOQ of 0.05 ng/mL over a calibration range of 0.05–50 ng/mL. mdpi.com Such sensitivity is essential for detecting trace-level impurities.

Table 1: Potential Impurities in Remifentanil-13C6 Hydrochloride and Analytical Considerations

| Impurity Name | Common Origin | Analytical Method | Consideration for ¹³C Labeling |

| Remifentanil Acid synzeal.com | Degradation (hydrolysis) drugbank.com | HPLC, LC-MS/MS | The carboxylic acid metabolite will also be labeled with ¹³C, resulting in a corresponding mass shift in MS analysis. |

| 4-methoxycarbonyl-4-[(N-1-oxopropyl) phenylamino] piperidine researchgate.net | Synthesis Byproduct | HPLC, LC-MS/MS, NMR, IR | If formed from a ¹³C labeled precursor, this impurity will carry the isotopic label. |

| 4-(Phenylamino)-4-piperidinecarbox-(N-methylanilide) google.com | Synthesis Intermediate | LC-MS | This intermediate, if carried over, would be detected. If the label is introduced before its formation, it will also be labeled. |

| N-methylaniline google.com | Synthesis Byproduct | LC-MS | Unlikely to be labeled unless the synthesis route specifically uses a labeled version of this precursor. |

This table is interactive. You can sort the columns by clicking on the headers.

Strategies for Impurity Tracking and Control Throughout Synthesis and Storage

A comprehensive strategy for impurity tracking and control is essential to ensure the quality of Remifentanil-13C6 Hydrochloride. This involves monitoring the entire lifecycle of the compound, from the synthesis of starting materials to the long-term storage of the final product.

One of the key challenges in remifentanil synthesis is the lability of certain intermediates to acidic conditions. google.com Careful control of pH and reaction conditions is therefore critical to prevent the formation of degradation-related impurities during synthesis. The purification of the final product, often through recrystallization or solvent extraction, is a crucial step in removing any remaining impurities. google.com

Control During Storage: Remifentanil is known to be susceptible to hydrolysis by esterases, which cleaves the ester linkage to form an inactive carboxylic acid metabolite, often referred to as Remifentanil Acid. synzeal.comdrugbank.com This degradation pathway is a primary concern during storage. Remifentanil-13C6 Hydrochloride is expected to have similar stability characteristics.

To mitigate degradation, strict storage conditions are necessary. Lyophilized powder for injection is generally stable when stored at or below 25 °C. medsafe.govt.nz Studies on the stability of remifentanil in solution have shown that degradation is time and temperature-dependent. researchgate.net For instance, in EDTA whole blood placed in ice water, a decrease of approximately 2% was observed over 2 hours. researchgate.net Acidification of plasma samples has been shown to significantly improve the stability of remifentanil. researchgate.net

Therefore, for Remifentanil-13C6 Hydrochloride, storage as a lyophilized powder at controlled room temperature or lower is recommended. nih.gov Once reconstituted, the solution should be used promptly or stored under conditions that minimize hydrolysis, such as refrigeration and pH control.

Table 2: Strategies for Impurity Control in Remifentanil-13C6 Hydrochloride

| Stage | Control Strategy | Rationale |

| Synthesis | Use of high-purity starting materials and reagents. | To prevent the introduction of impurities from the outset. |

| In-process monitoring and control of reaction parameters (e.g., pH, temperature). google.com | To minimize the formation of byproducts and degradation products during synthesis. | |

| Purification of intermediates at critical steps. google.com | To prevent the carryover of impurities into the final product. | |

| Final product purification via recrystallization or chromatography. google.com | To ensure the final product meets the required purity specifications. | |

| Storage | Storage as a lyophilized powder. medsafe.govt.nz | To enhance stability by removing water, which is necessary for hydrolysis. |

| Controlled storage temperature (at or below 25 °C). medsafe.govt.nznih.gov | To slow down the rate of chemical degradation. | |

| Protection from light and moisture. | To prevent potential photodegradation and hydrolysis. | |

| For solutions, use of appropriate buffers and storage at low temperatures (e.g., refrigeration). researchgate.net | To minimize the rate of hydrolysis in the aqueous state. |

This table is interactive. You can sort the columns by clicking on the headers.

By implementing these analytical and control strategies, the purity and stability of Remifentanil-13C6 Hydrochloride can be assured, making it a reliable tool for metabolic and degradation pathway investigations.

Computational and Theoretical Studies on Labeled Remifentanil and Analogs

Molecular Dynamics Simulations and Docking Studies for Molecular Interactions

Molecular dynamics (MD) simulations and docking studies are powerful computational tools for investigating the interactions between a ligand, such as remifentanil, and its biological target, primarily the μ-opioid receptor.

Molecular Docking: Docking studies predict the preferred orientation of a molecule when bound to a receptor. For Remifentanil-13C6 Hydrochloride, these studies could reveal how the isotopic labeling might subtly influence the binding affinity and conformation within the receptor's active site. The primary interaction is expected to be with the μ-opioid receptor, a G-protein coupled receptor. Key amino acid residues within the receptor's binding pocket are crucial for the binding of opioid agonists. While specific studies on the 13C6 labeled variant are not available, research on fentanyl and its analogs at the μ-opioid receptor has identified critical interactions.

Key Interacting Residues in the μ-Opioid Receptor for Fentanyl Analogs

| Residue | Type of Interaction |

|---|---|

| Asp147 | Ionic interaction with the protonated amine |

| Tyr148 | Hydrogen bonding and hydrophobic interactions |

| His319 | π-stacking with the aromatic rings |

| Trp293 | Hydrophobic interactions |

Quantum Chemical Calculations for Spectroscopic Property Prediction and Reaction Mechanism Elucidation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties and understanding the electronic structure of molecules.

For Remifentanil-13C6 Hydrochloride, these calculations could predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. The presence of six 13C atoms would lead to characteristic shifts in the 13C-NMR spectrum and alterations in the vibrational frequencies compared to the unlabeled compound. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the identity and purity of the labeled compound.

Furthermore, quantum chemical calculations can be employed to elucidate reaction mechanisms. For instance, the ester hydrolysis, a key step in remifentanil's metabolism, can be modeled to understand the transition states and activation energies involved. The isotopic labeling with 13C is not expected to significantly alter the electronic structure and reactivity for this type of reaction, but theoretical studies could precisely quantify any subtle kinetic isotope effects.

Predicted Spectroscopic Shifts for Remifentanil-13C6 Hydrochloride (Hypothetical)

| Spectroscopic Technique | Predicted Change due to 13C6 Labeling |

|---|---|

| 13C-NMR | Appearance of signals at specific labeled carbon positions with altered splitting patterns. |

| Infrared (IR) Spectroscopy | Shifts in vibrational frequencies involving the labeled carbon atoms. |

In Silico Prediction of Metabolic Fate and Fragmentation Pathways with Isotopic Considerations

In silico tools can predict the metabolic fate of a drug and its fragmentation patterns in mass spectrometry, which is crucial for analytical and forensic purposes.

The primary metabolic pathway for remifentanil is rapid hydrolysis by non-specific tissue and plasma esterases, leading to the formation of its inactive carboxylic acid metabolite, GI-90291. In silico metabolic prediction software can model this biotransformation. For Remifentanil-13C6 Hydrochloride, these predictions would be largely identical to the unlabeled compound, as the isotopic labeling does not alter the enzymatic recognition and cleavage of the ester bond. However, the resulting metabolite would retain the 13C6 label, resulting in a corresponding mass shift that is critical for its identification in metabolic studies.

Mass spectrometry is a key analytical technique for identifying and quantifying remifentanil and its metabolites. The fragmentation of remifentanil in a mass spectrometer follows predictable pathways. In silico fragmentation prediction tools can help to rationalize the observed mass spectra. For Remifentanil-13C6 Hydrochloride, these tools would predict a mass shift of +6 atomic mass units for the molecular ion and for any fragments containing the 13C6-labeled portion of the molecule. This predictable shift is fundamental to its use as an internal standard in quantitative analyses.

Table of Compound Names

| Compound Name |

|---|

| Remifentanil-13C6 Hydrochloride |

| Remifentanil |

| Fentanyl |

Applications in Advanced Research Methodologies and Standard Development

The Pivotal Role of Remifentanil-13C6 Hydrochloride in Bioanalytical Method Validation

In the realm of bioanalytical science, Remifentanil-13C6 Hydrochloride is predominantly used as an internal standard (IS) for the quantification of remifentanil in biological matrices. sigmaaldrich.comresearchgate.net The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry-based assays, as it closely mimics the analyte of interest throughout the sample preparation and analysis process, correcting for variations in extraction efficiency, matrix effects, and instrument response.

The validation of bioanalytical methods is a critical process governed by stringent guidelines from regulatory bodies like the Food and Drug Administration (FDA) to ensure the reliability of pharmacokinetic and toxicokinetic data. researchgate.netfda.gov In the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for remifentanil, Remifentanil-13C6 was utilized as the internal standard. researchgate.net This method demonstrated a large linear range of 0.20 to 250 ng/mL for remifentanil in human plasma. nih.gov The precision and accuracy of such methods must fall within an acceptance criterion of ±15%. researchgate.net

The stability of remifentanil in biological samples presents a significant analytical challenge due to its rapid metabolism by esterases in blood and tissues. nih.govradiusohio.com The use of Remifentanil-13C6 Hydrochloride as an internal standard helps to accurately quantify the parent compound, even in the presence of its main, inactive carboxylic acid metabolite. radiusohio.com Research has shown that acidification of plasma samples, for instance with formic acid, can significantly improve the stability of remifentanil, and the co-eluting, stable-labeled internal standard ensures that any degradation of the analyte is accounted for. researchgate.netnih.gov

Table 1: Bioanalytical Method Parameters Utilizing Remifentanil-13C6 Hydrochloride

| Parameter | Details | Source |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.net |

| Internal Standard | Remifentanil-13C6 | researchgate.net |

| Biological Matrix | Human Plasma (acidified with formic acid) | nih.gov |

| Linear Range | 0.20 - 250 ng/mL | nih.gov |

| Lower Limit of Quantitation (LLOQ) | 0.15 ± 0.02 ng/mL | nih.gov |

| Precision | Intra-/inter-day < 15% | nih.gov |

| Correlation Coefficient (R²) of Calibration Curve | > 0.99 | nih.gov |

Development and Certification of Isotopic Reference Standards and Certified Reference Materials

Remifentanil-13C6 Hydrochloride is not only used as an internal standard in individual assays but is also a critical component in the development and certification of isotopic reference standards and Certified Reference Materials (CRMs). sigmaaldrich.comsigmaaldrich.comcaymanchem.com CRMs are "gold standard" reference materials that are characterized by a metrologically valid procedure for one or more specified properties, and are accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. caymanchem.com

Commercial suppliers, such as Cerilliant® and LGC Standards, provide Remifentanil-13C6 Hydrochloride as a certified reference material. sigmaaldrich.comsigmaaldrich.comlgcstandards.com These materials are produced and tested under stringent quality systems, such as ISO/IEC 17025 and ISO 17034, which ensures their accuracy and reliability for use in quantitative analytical applications. caymanchem.com The certificate of analysis for these CRMs provides certified property values and their uncertainties, which are essential for establishing traceability in laboratory measurements. caymanchem.com

The availability of a CRM for Remifentanil-13C6 Hydrochloride allows laboratories to:

Accurately calibrate analytical instruments.

Validate analytical methods.

Perform quality control checks.

Ensure the comparability and traceability of results between different laboratories.

Utilization in Non-Clinical In Vivo and In Vitro Research Models for Mechanistic Investigations

While direct studies detailing the use of Remifentanil-13C6 Hydrochloride for mechanistic investigations in non-clinical models are not extensively published, the use of isotopically labeled compounds is a well-established technique for such research. The primary mechanism of action for remifentanil is its agonism of the µ-opioid receptor. radiusohio.comdrugbank.com Its rapid metabolism by non-specific esterases in plasma and tissue is a key characteristic. researchgate.net

Pharmacokinetic studies in animal models, such as cats, have been conducted to understand the disposition of remifentanil. uky.edu In these studies, while not explicitly stating the use of the 13C6 labeled version for tracing, such labeled compounds are invaluable for differentiating the administered drug from any potential endogenous counterparts and for accurately tracking its metabolic fate.

Furthermore, pharmacokinetic and pharmacodynamic modeling is a crucial aspect of understanding a drug's behavior. nih.govnih.gov These models often rely on data from a wide range of subjects, including different age groups and body weights. nih.govnih.gov The precise quantification afforded by using Remifentanil-13C6 Hydrochloride as an internal standard in the underlying analytical methods is fundamental to the development of robust and predictive models. These models, in turn, help in elucidating the mechanisms behind the variability in drug response. nih.gov

Forensic and Toxicological Research Methodologies Employing Isotopic Analogs for Traceability and Quantification

In forensic and toxicological investigations, the unambiguous identification and accurate quantification of drugs and their metabolites are of paramount importance. nih.govresearchgate.net Remifentanil, being a potent synthetic opioid, is a compound of interest in forensic cases. nih.gov Due to its high potency, it is used in low doses, resulting in very low concentrations in biological samples, often in the nanogram per milliliter range. nih.gov

Isotopically labeled analogs like Remifentanil-13C6 Hydrochloride are crucial for the development of sensitive and specific analytical methods, such as LC-MS/MS, for the detection of remifentanil in forensic samples. sigmaaldrich.comsigmaaldrich.comnih.gov The use of a stable isotope-labeled internal standard is the preferred method for quantification in forensic toxicology as it minimizes the impact of matrix effects and ensures the traceability and accuracy of the results. cfsre.org This is particularly important when dealing with complex matrices like post-mortem blood or tissue samples.

The development of such methods is essential for various applications, including:

Post-mortem toxicology to determine the cause of death.

Drug-facilitated crime investigations.

Workplace drug testing.

Monitoring of licit and illicit drug use.

Table 2: Applications of Remifentanil-13C6 Hydrochloride in Forensic and Toxicological Analysis

| Application Area | Role of Remifentanil-13C6 Hydrochloride | Analytical Technique | Source |

| Clinical Toxicology | Internal Standard for Quantification | LC-MS/MS, GC/MS | sigmaaldrich.comsigmaaldrich.com |

| Forensic Analysis | Internal Standard for Quantification | LC-MS/MS, GC/MS | sigmaaldrich.comsigmaaldrich.com |

| Urine Drug Testing | Internal Standard for Isotope Dilution Methods | LC-MS/MS, GC/MS | sigmaaldrich.comsigmaaldrich.com |

| Pain Prescription Monitoring | Internal Standard for Accurate Measurement | LC-MS/MS, GC/MS | sigmaaldrich.comsigmaaldrich.com |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes for Complex Labeled Compounds

The synthesis of intricate, isotopically labeled molecules such as Remifentanil-13C6 Hydrochloride is a significant chemical challenge. Future research is increasingly focused on developing more efficient, precise, and versatile synthetic methodologies. kriso.lvacs.org The primary methods for incorporating stable isotopes involve either the direct use of commercially available, isotope-containing precursors in a synthetic pathway or, in the case of deuterium, hydrogen/deuterium exchange reactions. symeres.com

Modern research emphasizes the development of new synthetic strategies to introduce labels into specific positions within a molecule. sioc-journal.cn For a compound like Remifentanil, which features multiple functional groups, including an ester linkage that makes it susceptible to rapid hydrolysis, synthetic routes must be carefully designed to be high-yielding and occur under mild reaction conditions. sioc-journal.cnnih.gov The goal is to create robust methods that allow for the precise placement of 13C atoms, which is crucial for detailed mechanistic and pharmacokinetic studies. symeres.com These advancements are critical for producing the highly pure and accurately labeled internal standards required for demanding analytical applications. google.com

A key area of development is the creation of novel building blocks that are already isotopically enriched. sioc-journal.cn For instance, using a starting material like ¹³C₂-sodium acetate (B1210297) to build more complex labeled structures provides a foundational approach for synthesizing a variety of labeled compounds. sioc-journal.cn This strategy offers a new paradigm for introducing stable isotopes into complex scaffolds like the 1,4-dihydropyridine (B1200194) core found in some drug molecules, a concept that can be adapted for other intricate structures. sioc-journal.cn

Table 1: Properties of Remifentanil-13C6 Hydrochloride

| Property | Value |

|---|---|

| Chemical Formula | C₂₀H₂₂N₂O₅·HCl (unlabeled) |

| Molecular Weight (Unlabeled) | 412.86 g/mol |

| Molecular Weight (13C6 Labeled) | 418.86 g/mol (approx.) |

| Primary Research Application | Internal standard for quantitative mass spectrometry analysis |

| Key Structural Feature | Ester linkage enabling rapid metabolism by non-specific esterases nih.govnih.gov |

Integration of Artificial Intelligence and Machine Learning in Analytical Data Interpretation and Pathway Prediction

The analysis of complex chemical data is being revolutionized by the integration of Artificial Intelligence (AI) and Machine Learning (ML). azolifesciences.com Analytical chemistry generates vast and complex datasets, particularly from techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which are used to characterize labeled compounds. AI algorithms are exceptionally proficient at processing this data to identify patterns, reduce noise, and enhance peak identification, tasks that can be challenging for human analysts. azolifesciences.com

In the context of Remifentanil-13C6 Hydrochloride, AI can significantly enhance the interpretation of analytical results. ML models can be trained on data from labeled and unlabeled compounds to distinguish subtle differences in mass spectra, improving the accuracy of quantification in complex biological matrices. Deep learning, a subfield of ML, can improve spectral interpretation and is increasingly used to predict molecular structures and properties from spectral data. nih.gov

Table 2: Comparison of Traditional vs. AI-Enhanced Analytical Data Interpretation

| Feature | Traditional Interpretation | AI-Enhanced Interpretation |

|---|---|---|

| Data Processing | Manual or semi-automated, can be time-consuming | Highly automated and efficient, capable of handling large datasets |

| Pattern Recognition | Relies on human expertise, may miss subtle patterns | Advanced algorithms identify complex patterns and anomalies missed by humans azolifesciences.com |

| Peak Deconvolution | Often challenging in complex spectra | Predictive models assist in peak deconvolution, increasing accuracy |

| Pathway Prediction | Inferred from identified metabolites, labor-intensive | AI models can predict potential metabolic pathways based on structural data nih.gov |

Advancements in Micro-Sampling Techniques for Enhanced Research Throughput

A significant trend in analytical chemistry is the move towards miniaturization and the use of micro-sampling techniques. solubilityofthings.com These methods are particularly advantageous for research involving potent compounds or when sample availability is limited, such as in preclinical or clinical studies. chromatographyonline.com Techniques like solid-phase microextraction (SPME), stir bar sorptive extraction (SBSE), and dispersive liquid-liquid microextraction (DLLME) are replacing classical methods due to their numerous benefits. researchgate.net

The primary advantages of these micro-sampling approaches include:

Reduced Sample Volume: Requiring smaller amounts of biological samples is less invasive and crucial when dealing with limited sample sources. researchgate.net

Minimized Solvent Consumption: These techniques align with the principles of Green Analytical Chemistry (GAC) by significantly reducing the use of toxic and hazardous organic solvents. researchgate.net

Enhanced Sensitivity: By efficiently concentrating analytes, these techniques can lead to improved sensitivity in subsequent chromatographic analyses. solubilityofthings.com

For research utilizing Remifentanil-13C6 Hydrochloride, these advancements allow for higher throughput analysis of pharmacokinetic samples. chromatographyonline.com The development of micro-pillar array columns (µPACs) and other micro-nanofabricated devices in liquid chromatography further pushes the boundaries of what is possible with small samples, enabling robust and automated analyses that are critical in modern life sciences. chromatographyonline.com

Table 3: Overview of Modern Micro-Sampling Techniques

| Technique | Principle | Key Advantages |

|---|---|---|

| Solid-Phase Microextraction (SPME) | A fused-silica fiber coated with a stationary phase is exposed to the sample to extract analytes. | Reduced solvent usage, miniaturization, efficient analyte concentration. solubilityofthings.com |

| Stir Bar Sorptive Extraction (SBSE) | A magnetic stir bar coated with a polymer extracts analytes from a liquid sample. | High extraction efficiency, minimal solvent use. researchgate.net |

| Micro Extraction by Packed Sorbent (MEPS) | A miniaturized version of solid-phase extraction with the sorbent packed into a syringe. | Reduced sample and solvent volumes, faster than traditional SPE. researchgate.net |

| Dispersive Liquid-Liquid Microextraction (DLLME) | A mixture of an extraction solvent and a disperser solvent is injected into the aqueous sample, forming a cloudy solution for extraction. | Simplicity of operation, low cost, high enrichment factor. researchgate.net |

Challenges and Opportunities in the Comprehensive Characterization of New Labeled Analogs for Research Purposes

The creation of new isotopically labeled analogs like Remifentanil-13C6 Hydrochloride presents both significant analytical challenges and valuable research opportunities. The inherent complexity of these molecules requires sophisticated analytical strategies to ensure their identity, purity, and stability. nih.gov

Challenges:

Structural Complexity: Labeled analogs of complex molecules are often heterogeneous, containing a mixture of isotopologues. Comprehensive characterization is necessary to confirm the exact location and extent of isotopic labeling. nih.gov

Analytical Method Validation: Developing and validating reliable analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), is crucial. These methods must be sensitive enough to detect the labeled compound and its metabolites in complex biological matrices. solubilityofthings.com

Stability Assessment: For a compound like Remifentanil, which is known for its instability due to ester hydrolysis, assessing the stability of the labeled analog under various conditions is critical to ensure it functions as a reliable internal standard. nih.gov

Opportunities:

Probing Biological Mechanisms: Labeled analogs are powerful tools for probing enzymatic mechanisms and metabolic pathways. nih.gov Using Remifentanil-13C6 Hydrochloride allows researchers to trace the molecule's path through biological systems with high precision, offering insights that are not possible with the unlabeled compound alone. symeres.com

Enhanced Analytical Specificity: The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry. It corrects for variability in sample preparation and instrument response, leading to highly accurate and precise measurements of drug concentrations. symeres.com

Development of New Analytical Frontiers: The need to characterize complex labeled molecules drives innovation in analytical chemistry, pushing the development of higher-resolution mass spectrometry, multidimensional chromatography, and other advanced techniques. azolifesciences.comnih.gov The challenges posed by these compounds ultimately lead to the development of more powerful analytical tools for the entire scientific community.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.